N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide
Description
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C21H21ClN2O6S |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21ClN2O6S/c1-28-19-10-9-18(12-20(19)29-2)31(26,27)24(16-7-5-15(22)6-8-16)14-21(25)23-13-17-4-3-11-30-17/h3-12H,13-14H2,1-2H3,(H,23,25) |
InChI Key |
VBMXBTAOUXMPKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylamine, 3,4-dimethoxybenzenesulfonyl chloride, and furan-2-carboxaldehyde. The synthesis may proceed through the following steps:
Formation of the sulfonamide: Reacting 4-chlorophenylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the glycinamide: Condensation of the sulfonamide with glycine or its derivatives.
Formation of the final compound: Coupling the intermediate with furan-2-carboxaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents like bromine (Br~2~), nitrating agents like nitric acid (HNO~3~).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be tested for anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-(furan-2-ylmethyl)glycinamide
- N~2~-(4-chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)glycinamide
Uniqueness
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is unique due to the presence of both sulfonyl and furan moieties, which can impart distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
